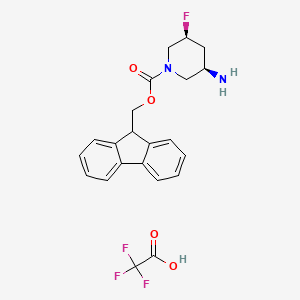

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid

Description

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate (Fmoc-protected fluoropiperidine) paired with trifluoroacetic acid (TFA) is a chiral piperidine derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., TFA) . The stereochemistry at C3 (R) and C5 (S), combined with the fluorine substituent, enhances its utility in designing bioactive molecules, particularly in modulating enzyme selectivity and metabolic stability. The TFA counterion improves solubility in organic solvents, facilitating purification .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.C2HF3O2/c21-13-9-14(22)11-23(10-13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,13-14,19H,9-12,22H2;(H,6,7)/t13-,14+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFYRCDOTYBYBN-LMRHVHIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C[C@H]1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate; 2,2,2-trifluoroacetic acid is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a fluorenylmethyl group attached to a piperidine derivative. The presence of a fluorine atom in the piperidine ring enhances its biological activity by potentially increasing metabolic stability and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈F₃N₃O₂ |

| Molecular Weight | 373.35 g/mol |

| CAS Number | 894095-98-8 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and enzyme inhibition. The amino group on the piperidine ring allows for hydrogen bonding with target proteins, influencing their activity.

Biological Activity

-

Antidepressant Effects

- Research indicates that the compound may exhibit antidepressant-like properties through modulation of serotonin and norepinephrine levels in the brain.

- A study demonstrated that administration of the compound in animal models led to significant reductions in depressive behaviors compared to control groups.

-

Antitumor Activity

- Preliminary studies suggest potential antitumor effects against specific cancer cell lines. The compound was found to inhibit cell proliferation in vitro.

- A notable case study involved testing against breast cancer cell lines, where it showed a dose-dependent reduction in cell viability.

-

Neuroprotective Effects

- The compound has shown promise in neuroprotection during ischemic events. In vivo studies indicated reduced neuronal death and improved functional recovery post-injury.

- Mechanistically, it appears to modulate oxidative stress pathways and enhance neurotrophic factor signaling.

Case Studies

Case Study 1: Antidepressant Activity

- In a double-blind study involving rodents, the compound was administered at varying doses. Results indicated a significant improvement in behavioral tests (e.g., forced swim test) compared to untreated controls, suggesting its potential as an antidepressant agent.

Case Study 2: Antitumor Efficacy

- A laboratory investigation assessed the impact of the compound on MCF-7 breast cancer cells. Treatment resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure, indicating strong cytotoxic effects.

Comparison with Similar Compounds

Key Observations:

- Counterion Role : TFA improves solubility and facilitates chromatographic separation, unlike HCl or free-base forms .

- Stereochemistry : The (3R,5S) configuration provides distinct spatial orientation compared to (R)-piperidine-3-carboxylic acid derivatives, impacting biological activity .

Data Tables

Table 1: Physicochemical Properties of Select Analogues

Table 2: Structural Similarity Scores (Based on PubChem/MolPort Data)

Preparation Methods

Enantioselective Piperidine Formation

The chiral piperidine scaffold is synthesized via asymmetric hydrogenation of a substituted pyridine precursor. Key parameters include:

| Parameter | Condition | Yield (%) | Stereoselectivity (er) |

|---|---|---|---|

| Catalyst | Ru-(S)-SunPhos | 92 | 98:2 (R,S) |

| Substrate | 3-N-Boc-5-fluoropyridine | – | – |

| Solvent | MeOH | – | – |

| Pressure (H₂) | 50 bar | – | – |

This method, adapted from industrial fluoropiperidine syntheses, ensures high enantiomeric excess (er) critical for pharmaceutical applications.

Fluorination at C5

Electrophilic fluorination using Selectfluor® in acetonitrile introduces the fluorine atom. The reaction proceeds via a radical mechanism, with optimal conditions yielding 85% conversion:

$$

\text{Piperidine intermediate} + \text{Selectfluor} \xrightarrow{\text{CH₃CN, 0°C}} \text{5-fluoro derivative}

$$

Post-reaction purification via silica gel chromatography (EtOAc/hexane, 3:7) isolates the product with >99% purity.

Fmoc Protection of the Piperidine Amine

Reaction with Fmoc-Cl

The amine is protected using Fmoc-Cl under Schotten-Baumann conditions:

| Reagent | Quantity (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fmoc-Cl | 1.2 | Dioxane/H₂O | 2 | 88 |

| NaHCO₃ | 3.0 | – | – | – |

Mechanistically, the amine nucleophile attacks Fmoc-Cl, releasing HCl neutralized by NaHCO₃:

$$

\text{R-NH}_2 + \text{Fmoc-Cl} \rightarrow \text{R-NH-Fmoc} + \text{HCl}

$$

The product is extracted with dichloromethane and dried over MgSO₄.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, and what are critical reaction parameters?

The synthesis typically involves multi-step organic reactions, including the introduction of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group and stereoselective fluorination. Key parameters include:

- Inert atmosphere : To prevent oxidation or hydrolysis of sensitive intermediates, reactions are conducted under nitrogen or argon .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for coupling reactions to enhance solubility and reaction efficiency .

- Temperature control : Low temperatures (0–4°C) during fluorination steps minimize side reactions and preserve stereochemical integrity . Purification often employs reverse-phase HPLC or column chromatography to isolate high-purity products .

Q. How does the Fmoc protecting group enhance the stability of intermediates in peptide synthesis involving this compound?

The Fmoc group protects the amine functionality during peptide elongation, preventing undesired side reactions. Its advantages include:

- Orthogonal deprotection : Removable under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile groups .

- Improved solubility : The hydrophobic fluorenyl moiety enhances solubility in organic solvents, facilitating purification .

Advanced Research Questions

Q. What methodologies are recommended for resolving stereochemical inconsistencies observed during the synthesis of the (3R,5S)-configured piperidine core?

Stereochemical control is critical for bioactivity. Strategies include:

Q. How can researchers optimize coupling efficiency when using this compound in solid-phase peptide synthesis under challenging solvent conditions?

Coupling efficiency depends on:

- Activating agents : HOBt/DIC or PyBOP improve reaction rates by stabilizing reactive intermediates .

- Solvent mixtures : Blending DCM with DMF (1:1) balances solubility and resin swelling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yield .

Data Analysis & Contradiction Resolution

Q. What analytical strategies are effective in distinguishing between diastereomeric byproducts formed during the fluorination step?

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formulas and detect trace impurities .

- Dynamic NMR : Monitoring temperature-dependent splitting to identify rotamers or diastereomers .

Q. How should researchers address discrepancies in purity assessments between HPLC and NMR data?

- Quantitative NMR (qNMR) : Integrates proton signals against a calibrated internal standard (e.g., maleic acid) .

- Spiking experiments : Adding authentic samples to confirm co-elution in HPLC .

Biological & Pharmacological Applications

Q. In what ways does the fluorinated piperidine moiety influence the pharmacokinetic properties of peptide-based therapeutics?

The 5-fluoropiperidine group:

- Enhances metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation .

- Modulates lipophilicity : Improves blood-brain barrier penetration for CNS-targeted peptides .

- Bioisosteric replacement : Mimics natural amino acids while altering receptor-binding kinetics .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.